molecular formula C19H25N3O4 B2594396 methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 1881275-69-9

methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2594396
CAS No.: 1881275-69-9
M. Wt: 359.426
InChI Key: QIDNJYDOAVASEG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a branched 3-methylbutyl chain, and a methyl ester substituent. The compound’s synthesis likely involves multi-step reactions, including protection/deprotection strategies and cyclization, akin to methods described for structurally related analogs .

Properties

IUPAC Name

methyl 5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12(2)10-15(17-20-13(3)16(22-17)18(23)25-4)21-19(24)26-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,22)(H,21,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDNJYDOAVASEG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl-protected amino group. The final step involves esterification to introduce the methyl ester group.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of Benzyloxycarbonyl-Protected Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Hydrogenolysis: The benzyloxycarbonyl protecting group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl and ester groups.

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution Reactions: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Debenzylation: Removal of the benzyloxycarbonyl group yields the free amine.

    Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 98854-91-2

The structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a component of many pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds related to imidazole derivatives exhibit significant anticancer properties. For instance, imidazole-4-carboxamide derivatives have been shown to inhibit immune checkpoint molecules, enhancing the efficacy of existing chemotherapeutic agents like cisplatin. In vitro studies demonstrated increased T-cell infiltration in tumors when combined with cisplatin, suggesting that methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate could serve as a coadjuvant therapy for cancer treatments .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, particularly those involved in metabolic pathways. Studies have shown that imidazole derivatives can inhibit specific enzymes by mimicking substrate structures or binding to active sites. This property could be exploited in designing inhibitors for enzymes implicated in diseases such as diabetes and cancer .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. The synthetic pathway often includes:

  • Formation of the Imidazole Ring : Utilizing starting materials like 4-chloroaniline and isocyanoacetate.
  • Carboxylation : Introducing carboxylic acid groups through various coupling reactions.
  • Final Modifications : Adding benzyloxycarbonyl groups to enhance solubility and bioavailability.

This multi-step synthesis highlights the compound's potential for modification, allowing researchers to tailor its properties for specific applications .

Case Study 1: Cancer Treatment Synergy

A study published in PubMed explored the synergistic effects of imidazole derivatives with cisplatin on tumor models. The results indicated that the addition of this compound significantly enhanced T-cell activation and tumor regression compared to cisplatin alone .

Case Study 2: Enzyme Interaction Analysis

Research conducted on enzyme interactions revealed that the compound could effectively inhibit specific metabolic enzymes, leading to decreased glucose production in liver cells. This suggests potential applications in managing metabolic disorders such as type 2 diabetes .

Mechanism of Action

The mechanism of action of methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzyloxycarbonyl group can be used to protect the amino group during synthetic transformations, ensuring selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs are distinguished by variations in substituents, stereochemistry, and ester groups. Key examples include:

Compound Name / ID Core Structure Substituents Stereochemistry Key Functional Groups
Target Compound Imidazole - (1R)-3-methylbutyl-Cbz group
- 5-methyl
- Methyl ester
R-configuration Cbz-protected amine, methyl ester
5{18} (4-[(R-α-methylbenzylamino)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole) Imidazole - R-α-methylbenzylamino carbonyl
- Benzyloxyglycyl carbonyl
R-configuration Amide, benzyl ether
5{19} (S-α-methylbenzylamino analog of 5{18}) Imidazole - S-α-methylbenzylamino carbonyl
- Benzyloxyglycyl carbonyl
S-configuration Amide, benzyl ether
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzimidazole - Benzyl(2-hydroxyethyl)amino
- Ethyl ester
Not specified Hydroxyethyl, ethyl ester
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e) Benzoxazole - Substituted phenyl
- Methyl ester
N/A Aromatic, methyl ester

Key Observations :

  • Stereochemistry : The R-configuration in the target compound may enhance target selectivity compared to S-configuration analogs (e.g., 5{19}), as seen in other chiral imidazole inhibitors .
  • Ester Groups : Methyl esters (target compound, 3a-e) typically confer higher metabolic stability than ethyl esters (e.g., ), though ethyl esters may improve solubility.
  • Core Heterocycle : Imidazole derivatives (target, 5{18}-5{21}) often exhibit stronger hydrogen-bonding interactions vs. benzoxazoles (3a-e), influencing receptor binding .
Physicochemical Properties
Property Target Compound 5{18} Ethyl Ester Analog Benzoxazole (3a-e)
Molecular Weight ~400 g/mol (estimated) ~450 g/mol ~350 g/mol ~250–300 g/mol
LogP (Predicted) 3.5–4.0 2.8–3.2 2.5 2.0–3.0
Solubility Low (lipophilic substituents) Moderate (amide groups) High (hydroxyethyl) Moderate

Biological Activity

Methyl 2-((1R)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an imidazole ring, a benzyloxycarbonyl group, and various substituents that contribute to its biological activity. The IUPAC name is as follows:

IUPAC Name: this compound

Molecular Formula: C₁₅H₁₈N₂O₄

Molecular Weight: 290.31 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical pathways such as cell signaling and metabolism. Notably, compounds with similar structural motifs have been shown to exhibit NMDA receptor antagonism, which is crucial for neuroprotection and treating neurodegenerative diseases .

Pharmacological Effects

  • Neuroprotective Effects:
    • Compounds similar to this compound have demonstrated neuroprotective properties by blocking excitotoxicity mediated by NMDA receptors . This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Anticancer Activity:
    • Preliminary studies indicate that derivatives of this compound may inhibit STAT3 signaling pathways, which are often activated in various cancers. By disrupting this signaling, the compound could potentially reduce tumor growth and metastasis .
  • Anti-inflammatory Properties:
    • Some analogs have shown promise in reducing inflammation through the modulation of cytokine release, making them candidates for further development in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
PubMed StudyIdentified NMDA receptor antagonism in structurally related compounds, indicating potential neuroprotective effects.
Cancer ResearchDemonstrated inhibition of STAT3 signaling leading to reduced tumor cell proliferation in vitro.
Inflammation StudiesShowed anti-inflammatory effects through modulation of cytokine levels in animal models.

Q & A

Q. Q1. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

Synthesis requires multi-step optimization, particularly for the stereocenter at the (1R)-position. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or catalysts during the coupling of the benzyloxycarbonyl (Cbz) group to the imidazole core .
  • Protection-deprotection strategies : Temporary protection of the amine group (e.g., Cbz) to prevent side reactions during imidazole ring formation .
  • Temperature/pH control : Maintain inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
  • Purification : Chiral HPLC or recrystallization to isolate the (1R)-enantiomer .

Q. Q2. Which analytical techniques are most reliable for characterizing its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for the (1R)-configuration) and regioselectivity of the imidazole substituents .
  • Mass spectrometry (HRMS) : Validate molecular weight and detect impurities from incomplete deprotection .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and crystal packing effects .
  • IR spectroscopy : Monitor functional groups (e.g., C=O stretching of the ester and carbamate) .

Q. Q3. How can researchers ensure stability during storage and handling?

  • Storage : Store in sealed, desiccated containers at –20°C to prevent hydrolysis of the ester and carbamate groups .
  • Handling : Use anhydrous solvents (e.g., dry DMF) during reactions to avoid premature degradation .

Advanced Research: Mechanistic and Biological Studies

Q. Q4. What strategies are effective for derivatizing the imidazole core to enhance bioactivity?

  • Substitution at C-2 and C-5 : Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties and binding affinity .
  • Side-chain modifications : Replace the 3-methylbutyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the imidazole ring .

Q. Q5. How can computational methods predict its interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the Cbz group and steric interactions with the methylimidazole moiety .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments to guide drug delivery strategies .

Q. Q6. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response assays : Use standardized protocols (e.g., fixed incubation times, controlled cell lines) to minimize variability .
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm mechanism-specific effects .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity measurements .

Q. Q7. How can researchers validate its metabolic stability in vitro?

  • Liver microsome assays : Incubate with NADPH-supplemented human liver microsomes and quantify parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4) that may affect pharmacokinetics .

Q. Q8. What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst loading : Optimize transition-metal catalysts (e.g., Pd for cross-coupling) to reduce residual metal contamination .
  • Solvent selection : Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Data Interpretation and Reporting

Q. Q9. How should researchers address discrepancies in spectroscopic data between batches?

  • Batch-to-batch comparison : Perform principal component analysis (PCA) on NMR/HRMS datasets to identify outlier batches .
  • Impurity profiling : Use 2D-COSY NMR to trace minor impurities back to specific reaction steps (e.g., incomplete deprotection) .

Q. Q10. What statistical methods are appropriate for analyzing dose-response relationships?

  • Non-linear regression : Fit data to Hill or log-logistic models using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.